

Application Notes and Protocols for GLUT1-IN-2 in Cellular Respiration Studies

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Compound of Interest

Compound Name: GLUT1-IN-2

Cat. No.: B10810793

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Introduction

Glucose Transporter 1 (GLUT1) is a key membrane protein responsible for the basal uptake of glucose into most cell types.[1] In many cancer cells, GLUT1 is overexpressed to meet the high energetic and biosynthetic demands of rapid proliferation, a phenomenon central to the Warburg effect.[2][3] This metabolic reprogramming makes GLUT1 a compelling target for anti-cancer drug development.[2]

GLUT1-IN-2 is a potent inhibitor of GLUT1 with a reported half-maximal inhibitory concentration (IC₅₀) of 12 μ M.[4][5] By blocking the primary gate for glucose entry into the cell, **GLUT1-IN-2** serves as a valuable tool for studying the role of glucose metabolism in cellular processes, particularly in the context of cancer biology and other diseases with altered metabolic states. These application notes provide detailed protocols for utilizing **GLUT1-IN-2** to investigate its effects on cellular respiration and associated metabolic pathways.

Mechanism of Action

GLUT1-IN-2 functions by directly inhibiting the glucose transport activity of the GLUT1 protein.[4] This leads to a reduction in intracellular glucose levels, thereby limiting the flux through glycolysis. Consequently, the production of ATP, lactate, and biosynthetic precursors derived from glycolysis is diminished. In cancer cells that are highly dependent on glycolysis for energy production (the Warburg effect), this inhibition can lead to cell cycle arrest and apoptosis.[6]

Inhibition of glycolysis can also lead to a compensatory shift in cellular metabolism towards oxidative phosphorylation (OXPHOS) in some cell types, which can be monitored by measuring the oxygen consumption rate.[3][4]

Data Presentation

The following tables summarize key quantitative data for **GLUT1-IN-2** and other relevant GLUT1 inhibitors.

Table 1: Inhibitory Activity of **GLUT1-IN-2**

Parameter	Value	Reference
Target	GLUT1	[4]
IC50	12 μ M	[4]
Secondary Target	Plasmodium falciparum hexose transporter (PfHT)	[4]
PfHT IC50	13 μ M	[4]

Table 2: Effects of GLUT1 Inhibitors on Cellular Respiration Parameters

Note: Data for specific effects of **GLUT1-IN-2** on OCR and ECAR are not readily available in public literature. The following data for BAY-876 and WZB117, two other well-characterized GLUT1 inhibitors, are provided as a reference for the expected effects of GLUT1 inhibition.

Cell Line	GLUT1 Inhibitor	Concentration	Effect on ECAR	Effect on OCR	Reference
HCT116 (Colon Cancer)	BAY-876	Not specified	Decreased	Increased	[4]
DLD1 (Colon Cancer)	BAY-876	Not specified	Decreased	Increased	[4]
COLO205 (Colon Cancer)	BAY-876	Not specified	Decreased	Increased	[4]
Ovarian Cancer Cells	BAY-876	75 nM	Not specified	Increased	[3]
Activated CD4+ T cells	BAY-876	Not specified	Decreased	Increased	[7]
A549 (Lung Cancer)	WZB117	10 µM	Not specified	Not specified	[8][9]
MCF7 (Breast Cancer)	WZB117	10 µM	Not specified	Not specified	[8]

Experimental Protocols

Herein are detailed protocols for key experiments to assess the impact of **GLUT1-IN-2** on cellular respiration.

Protocol 1: Glucose Uptake Assay using 2-NBDG

This protocol measures the uptake of a fluorescent glucose analog, 2-NBDG, to determine the effect of **GLUT1-IN-2** on glucose transport.

Materials:

- Cells of interest

- **GLUT1-IN-2** (MedChemExpress, Cat. No. HY-148315)
- 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
- Glucose-free cell culture medium
- Phosphate-Buffered Saline (PBS)
- Flow cytometer or fluorescence microscope

Procedure:

- Seed cells in a multi-well plate at a density that allows for optimal growth and analysis.
- The following day, wash the cells with warm PBS and replace the medium with glucose-free medium. Incubate for 1-2 hours to deplete intracellular glucose stores.
- Treat the cells with varying concentrations of **GLUT1-IN-2** (e.g., 0, 1, 5, 10, 20, 50 μ M) in glucose-free medium for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).
- Add 2-NBDG to a final concentration of 50-100 μ M to each well and incubate for 30-60 minutes at 37°C.
- Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop glucose uptake.
- For flow cytometry, detach the cells using a non-enzymatic cell dissociation solution, resuspend in PBS, and analyze on a flow cytometer using the FITC channel.
- For fluorescence microscopy, visualize the cells directly in the plate.
- Quantify the mean fluorescence intensity to determine the relative glucose uptake in treated versus control cells.

Protocol 2: Analysis of Cellular Respiration using a Seahorse XF Analyzer

This protocol measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

Materials:

- Cells of interest
- **GLUT1-IN-2**
- Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)
- Seahorse XF Base Medium
- Glucose, Oligomycin, 2-Deoxyglucose (2-DG)
- Glutamine, Pyruvate

Procedure:

- Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow overnight.
- Hydrate the sensor cartridge overnight in a non-CO₂ incubator at 37°C.
- On the day of the assay, wash the cells with pre-warmed Seahorse XF Base Medium supplemented with glutamine and pyruvate. Replace with fresh assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.
- Prepare stock solutions of **GLUT1-IN-2**, glucose, oligomycin, and 2-DG in the assay medium. Load the sensor cartridge with these compounds for sequential injection. A typical injection strategy for a glycolysis stress test is:
 - Port A: **GLUT1-IN-2** or vehicle
 - Port B: Glucose
 - Port C: Oligomycin

- Port D: 2-DG
- Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.
- The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the response.
- Analyze the data to determine the effect of **GLUT1-IN-2** on basal glycolysis, glycolytic capacity, basal respiration, and maximal respiration.

Protocol 3: Lactate Production Assay

This protocol measures the amount of lactate secreted into the cell culture medium as an indicator of the rate of glycolysis.

Materials:

- Cells of interest
- **GLUT1-IN-2**
- Cell culture medium
- Lactate Assay Kit (e.g., from Promega, Abcam, or similar)
- Plate reader

Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Replace the medium with fresh medium containing different concentrations of **GLUT1-IN-2** (e.g., 0, 1, 5, 10, 20, 50 μ M) and a vehicle control.
- Incubate the cells for a defined period (e.g., 24 hours).
- Collect the cell culture medium from each well.

- Determine the cell number in each well (e.g., using a CyQUANT assay or by lysing the cells and measuring total protein).
- Measure the lactate concentration in the collected medium using a lactate assay kit according to the manufacturer's instructions.
- Normalize the lactate concentration to the cell number or total protein content to determine the rate of lactate production.

Protocol 4: Western Blotting for GLUT1 Expression

This protocol is used to determine if treatment with **GLUT1-IN-2** affects the expression level of the GLUT1 protein.

Materials:

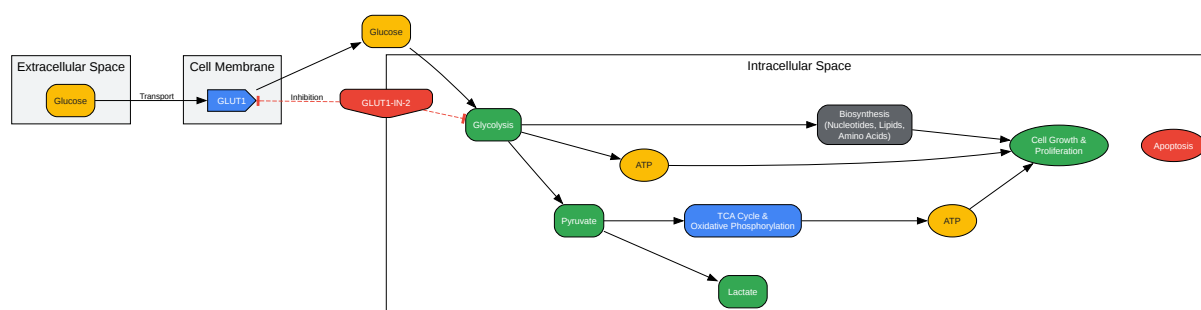
- Cells of interest
- **GLUT1-IN-2**
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against GLUT1 (e.g., from Cell Signaling Technology, Abcam)
- Loading control primary antibody (e.g., β -actin, GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

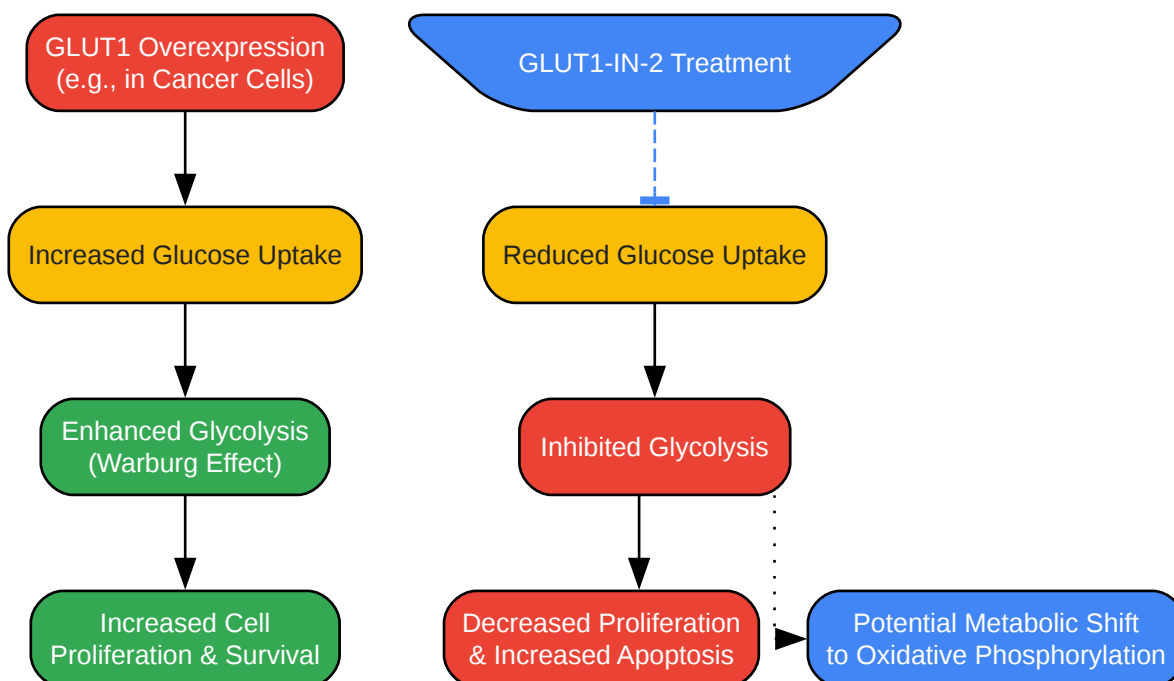
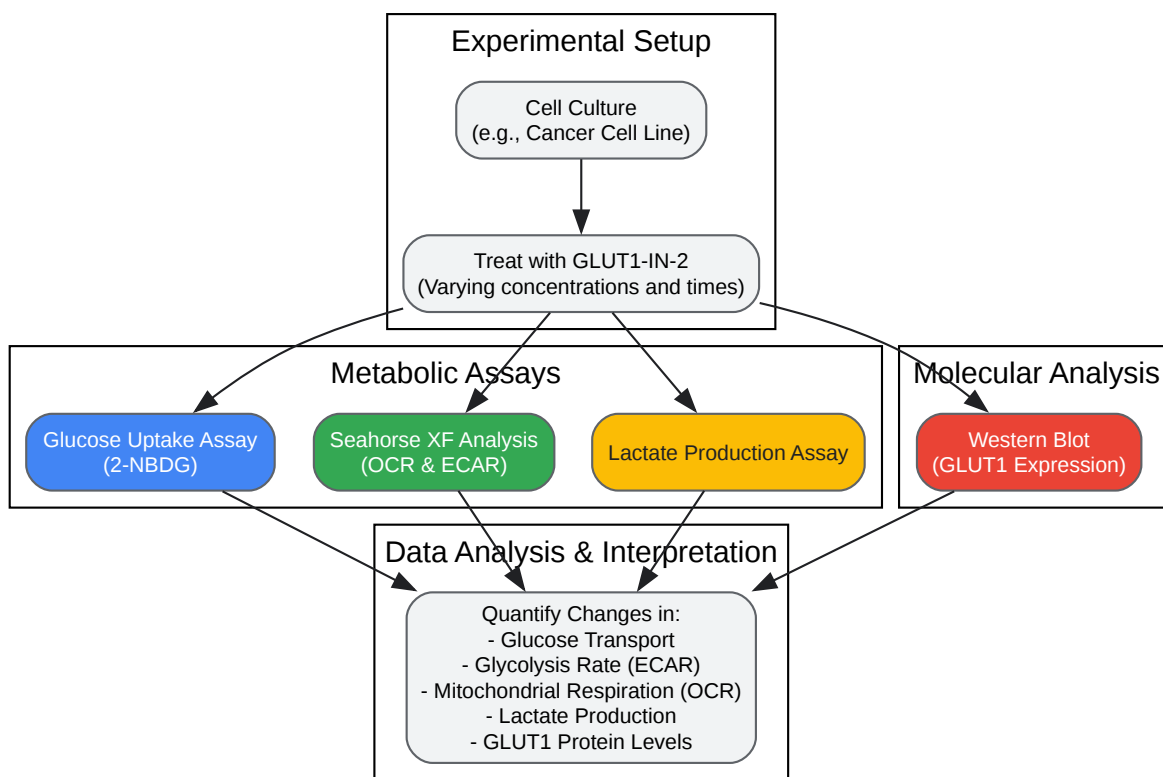
Procedure:

- Treat cells with **GLUT1-IN-2** at various concentrations and time points.
- Lyse the cells in RIPA buffer on ice.
- Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-GLUT1 antibody overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the bands using an imaging system.
- Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Mandatory Visualizations

Signaling Pathway Diagram





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